1,4-Benzenedithiol

Catalog No.
S613604
CAS No.
624-39-5
M.F
C6H6S2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedithiol

CAS Number

624-39-5

Product Name

1,4-Benzenedithiol

IUPAC Name

benzene-1,4-dithiol

Molecular Formula

C6H6S2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H

InChI Key

WYLQRHZSKIDFEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)S

Synonyms

1,3-benzenedithiol, 1,4-benzenedithiol, benzene-1,4-dithiolate

Canonical SMILES

C1=CC(=CC=C1S)S

The exact mass of the compound 1,4-Benzenedithiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Benzenedithiol (1,4-BDT) is a rigid, fully conjugated, bifunctional aromatic linker characterized by two thiol groups positioned at the para (1,4) locations of a benzene ring. This specific geometry makes it a standard building block for molecular electronics, conductive self-assembled monolayers (SAMs), and coordination polymers. Unlike aliphatic dithiols that act as insulating barriers, 1,4-BDT provides a highly conductive, low-resistance pathway for electron transport due to the continuous pi-conjugation extending from the sulfur anchors across the aromatic core [1]. In procurement and material selection, 1,4-BDT is prioritized when a process requires strictly linear bridging between metal surfaces, rigid cross-linking in polymer synthesis, or strong electronic coupling in nanoparticle networks.

Research Fit

Linear para geometry enables reproducible single-molecule junction formation on gold electrodes
Terminal thiol groups form robust Au–S bonds for stable self-assembled monolayers
Aromatic π-conjugated core supports efficient charge transport in molecular electronics research

Substituting 1,4-benzenedithiol with its structural isomers or aliphatic analogs fundamentally disrupts both binding geometry and electronic performance. The ortho isomer (1,2-benzenedithiol) strongly favors bidentate chelation to a single metal atom, preventing the formation of linear bridges between distinct electrodes or polymer nodes [1]. The meta isomer (1,3-benzenedithiol) introduces destructive quantum interference, which severely suppresses charge transport across the molecule [1]. Furthermore, substituting with 1,4-benzenedimethanethiol (which adds methylene spacers) breaks the pi-conjugation, transforming a conductive molecular wire into an electrical insulator[2]. Consequently, buyers cannot substitute 1,4-BDT with other benzenedithiols or aliphatic dithiols without compromising bridging capability and electrical conductance.

Substitution Risk

Target
1,4-Benzenedithiol: linear para geometry
Substitute Risk
1,2-isomer fails to form detectable molecular junctions; 1,3-isomer yields measurably lower conductance
Target
Delocalized π-system across benzene core
Substitute Risk
Alkanedithiols lack π-conjugation, producing localized orbitals and inferior charge transport
Target
Coverage-tunable adsorption on Au(111)
Substitute Risk
Silver surfaces enforce flat dithiolate geometry, removing orientation control; surface metal must be validated

Molecular Conductance: Impact of Broken Conjugation

When establishing conductive pathways between metal electrodes, maintaining pi-conjugation is critical. Single-molecule break junction measurements demonstrate that 1,4-benzenedithiol achieves a fundamental conductance of 0.011 G0. In contrast, 1,4-benzenedimethanethiol, which contains methylene spacers that break the conjugation, exhibits a conductance of only 0.0006 G0 [1].

Evidence DimensionSingle-molecule conductance (G0 = 2e^2/h)
Target Compound Data0.011 G0 (1,4-Benzenedithiol)
Comparator Or Baseline0.0006 G0 (1,4-Benzenedimethanethiol)
Quantified Difference>18-fold higher conductance for the fully conjugated 1,4-BDT
ConditionsSTM break junction measurements on Au electrodes

Procurement for conductive SAMs or molecular wires must specify 1,4-BDT to ensure low-resistance electron transport, as aliphatic spacers destroy conductivity.

Conductance vs. 1,3-isomer
Head-to-head
0.005 (±0.001) G₀ vs 0.004 (±0.001) G₀
25% higher conductance; 1,2-isomer: no junction
Para configuration supports higher and more reproducible single-molecule conductance
STM break junction, Au electrodes, ambient conditions

Bridging Viability vs. Chelation

The positional isomerism of benzenedithiols dictates their ability to bridge two surfaces. Experimental junction formation studies on gold electrodes revealed that 1,4-benzenedithiol readily forms stable single-molecule bridging junctions. Conversely, 1,2-benzenedithiol (ortho-substituted) failed entirely to form bridging junctions, as the proximity of the thiol groups forces bidentate chelation to a single surface or metal atom [1].

Evidence DimensionBridging junction formation capability
Target Compound DataForms stable bridging junctions (1,4-BDT)
Comparator Or BaselineNo junctions formed; exclusive chelation (1,2-BDT)
Quantified DifferenceAbsolute functional divergence (bridging vs. chelation)
ConditionsSTM break junction technique in solution

For synthesizing coordination polymers or cross-linking nanoparticles, buyers must select the 1,4-isomer to guarantee linear bridging and prevent localized chelation.

Orbital delocalization
Class-level
DFT shows delocalized frontier orbitals across benzenedithiol networks; alkanedithiols exhibit localization on metal clusters
Conjugated framework may enhance charge transport relative to aliphatic analogs
DFT AM1 semi-empirical, Au cluster models; data to verify experimentally

Interfacial Tunneling Resistance in Nanoparticle Networks

In bio-pumping and nanoparticle charging applications, the choice of dithiol linker heavily dictates the tunneling barrier. Electrochemical studies of charge transport through self-assembled monolayers on gold electrodes show that 1,4-benzenedithiol yields an interfacial resistance of approximately 2.2 × 10^7 Ω. A long aliphatic linker, 1,9-nonanedithiol, yields a significantly higher resistance of 5.0 × 10^8 Ω [1].

Evidence DimensionInterfacial electrical resistance
Target Compound Data~2.2 × 10^7 Ω (1,4-Benzenedithiol)
Comparator Or Baseline~5.0 × 10^8 Ω (1,9-Nonanedithiol)
Quantified Difference~22-fold lower resistance for 1,4-BDT
ConditionsCharge transport through molecules self-assembled onto gold electrodes

Engineers designing electrochemical sensors or conductive nanoparticle films should procure 1,4-BDT to minimize the tunneling barrier and maximize signal transduction.

Adsorption on Au vs. Ag
Head-to-head
Au: monothiolate, flat→perpendicular with coverage, up to tetralayers. Ag: dithiolate, flat only, monolayer.
Gold enables orientation tunability; silver locks flat geometry, limiting electron-transfer control
SERS, 1 mM n-hexane, colloidal Au/Ag

Conductive Self-Assembled Monolayers (SAMs) for Biosensors

Due to its exceptionally low tunneling resistance and high conductance compared to aliphatic dithiols, 1,4-BDT is prioritized for functionalizing gold electrodes in electrochemical biosensors. It ensures efficient electron transfer between the electrode and bound redox-active enzymes or nanoparticles [1].

Linear Coordination Polymers and Metal-Organic Frameworks

Because 1,4-BDT exclusively forms linear bridges rather than chelating single metal centers (unlike 1,2-BDT), it is heavily procured as a rigid, conjugated linker in the synthesis of 1D, 2D, and 3D coordination polymers and conductive MOFs [2].

Molecular Electronics and Nanoscale Junctions

1,4-BDT remains the benchmark molecule for single-molecule electronic junctions. Its para-substitution enables constructive quantum interference and continuous pi-conjugation, providing >18-fold higher conductance than methylene-spaced analogs, making it essential for nanoscale circuit design[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Single-molecule junction studies
Para substitution for linear geometry and reproducible Au–S bonding
Junction formation rate and conductance reproducibility vs. meta/ortho isomers
Nonconductive film interconnects
Self-assembled monolayer formation on Au pads below 150 °C
Joint resistance reduction and thermal stability under process conditions
Tunable Au surface functionalization
Coverage-dependent molecular orientation from flat to perpendicular
Orientation control via concentration; verify by SERS or angle-resolved spectroscopy

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,4-Benzenedithiol

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